Physicochemical Impact of 7-Methyl Substitution
The 7-methyl substitution on the indole ring provides a quantifiable increase in lipophilicity and steric bulk compared to the unsubstituted indole-3-carbaldehyde oxime. The unsubstituted analog (C9H8N2O) has a molecular weight of 160.18 g/mol. The addition of the methyl group in the target compound (C10H10N2O) increases the molecular weight to 174.20 g/mol, a difference of 14.02 g/mol . This modification is known to influence key drug-like properties, including a predicted increase in logP and a reduction in aqueous solubility [1]. Such differences are critical for partitioning behavior, membrane permeability, and target binding. Furthermore, the 7-methyl group introduces steric hindrance that can be advantageous in selective binding processes compared to non-substituted or differently substituted analogs [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 174.20 |
| Comparator Or Baseline | Indole-3-carbaldehyde oxime: 160.18 |
| Quantified Difference | +14.02 g/mol |
| Conditions | In silico calculation based on molecular formula. |
Why This Matters
This physicochemical differentiation is crucial for scientists procuring compounds for SAR studies, as even minor changes in molecular weight and lipophilicity can have profound effects on in vitro and in vivo performance, making this compound a distinct entity from its unsubstituted counterpart.
- [1] PubChemLite. 1H-indole-3-carbaldehyde oxime. Physicochemical properties. View Source
- [2] BOC Sciences. 7-Methylindole-3-carboxaldehyde: A critical intermediate in pharmaceutical synthesis. Product Information. View Source
